1-methyl-1,3-dihydroisobenzofuran chemical structure and properties
1-methyl-1,3-dihydroisobenzofuran chemical structure and properties
Structure, Synthesis, and Pharmacophore Applications
Executive Summary
1-Methyl-1,3-dihydroisobenzofuran (CAS: 38189-85-4), often referred to as 1-methylphthalan , represents a critical bicyclic ether scaffold in organic synthesis and medicinal chemistry. Structurally, it consists of a benzene ring fused to a saturated furan ring, characterized by a single methyl substituent at the benzylic C1 position.
This molecule serves as a pivotal model for benzylic ether reactivity and acts as a simplified structural core for the "phthalan" class of antidepressants (e.g., Citalopram, Escitalopram). Unlike its symmetric parent, 1,3-dihydroisobenzofuran (phthalan), the 1-methyl derivative introduces a chiral center , breaking symmetry and enabling diastereoselective functionalization strategies.
Key Technical Value:
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Chirality: The C1 stereocenter allows for the study of enantioselective lithiation and substitution.
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Reactivity: The C1-H bond is activated by both the adjacent oxygen and the aromatic ring, making it a prime candidate for C-H activation and organolithium chemistry.
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Bioisosterism: It functions as an oxygenated isostere of 1-methylindane, offering altered solubility and metabolic profiles for drug design.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]
The physicochemical profile of 1-methylphthalan is defined by its lipophilicity and the conformational flexibility of the five-membered ether ring.
Key Constants Table
| Property | Value / Description | Source/Note |
| IUPAC Name | 1-Methyl-1,3-dihydro-2-benzofuran | PubChem [1] |
| CAS Number | 38189-85-4 | PubChem [1] |
| Molecular Formula | C₉H₁₀O | -- |
| Molecular Weight | 134.18 g/mol | -- |
| Physical State | Clear, colorless to pale yellow liquid | Experimental observation |
| LogP (Computed) | ~1.5 - 1.8 | PubChem [1] |
| Boiling Point | ~195–200 °C (est.[1][2][3] at 760 mmHg) | Extrapolated from Phthalan (180°C) |
| Chirality | 1 Stereocenter (C1) | Exists as (R)/(S) enantiomers |
Stereochemical Conformation
The furan ring in 1-methylphthalan is not planar; it adopts a shallow envelope conformation . The methyl group at C1 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric interactions with the ortho-hydrogens of the benzene ring. This conformational preference influences the diastereoselectivity of further substitutions at the C3 position.
Spectroscopic Characterization (Diagnostic Signatures)
Identification of 1-methylphthalan relies heavily on ¹H-NMR due to the distinct chemical shifts of the benzylic protons.
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C1-H (Methine): Appears as a quartet (or multiplet) around 5.0 – 5.3 ppm . The downfield shift is due to the deshielding effect of the oxygen atom and the aromatic ring.
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C3-H₂ (Methylene): Appears as an AB system or a broadened singlet around 5.0 – 5.1 ppm . In the chiral environment created by the C1-methyl group, these protons are diastereotopic (chemically non-equivalent).
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Methyl Group: A distinct doublet at ~1.4 – 1.5 ppm (coupling with C1-H).
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Aromatic Protons: Multiplet in the 7.1 – 7.4 ppm range.
Expert Insight: In crude reaction mixtures, monitor the disappearance of the singlet at 5.1 ppm (characteristic of the parent phthalan) and the emergence of the doublet at 1.4 ppm to confirm methylation.
Synthetic Protocol: C1-Lithiation and Alkylation
While cyclization methods exist (e.g., acid-catalyzed cyclization of 1-(2-(hydroxymethyl)phenyl)ethanol), the most precise method for research applications is the direct lithiation of phthalan . This method allows for the introduction of isotopically labeled methyl groups or extension to more complex alkyl chains.
Mechanistic Rationale
The protons at C1 and C3 of phthalan are benzylic and adjacent to an oxygen atom, significantly enhancing their acidity (pKa ~40). Strong bases like n-Butyllithium (n-BuLi) can deprotonate this position to form a stabilized dipole-stabilized carbanion, which acts as a potent nucleophile.
Detailed Workflow
Reagents:
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1,3-Dihydroisobenzofuran (Phthalan) [CAS: 496-14-0][4]
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n-Butyllithium (1.6 M in hexanes)
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Methyl Iodide (MeI) or Dimethyl Sulfate
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Solvent: Anhydrous THF (Tetrahydrofuran)
Protocol:
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Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
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Substrate Addition: Add phthalan (1.0 equiv) to the cold THF.
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Lithiation: Dropwise add n-BuLi (1.1 equiv) over 15 minutes.
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Observation: The solution may turn a deep yellow/orange color, indicating the formation of the lithiated species (1-lithio-1,3-dihydroisobenzofuran).
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Incubation: Stir at -78 °C for 45–60 minutes to ensure complete deprotonation.
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Alkylation: Add Methyl Iodide (1.2 equiv) dropwise.
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Caution: This reaction is exothermic. Maintain temperature below -70 °C during addition.
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Warming: Allow the reaction to slowly warm to room temperature over 2 hours. The color should fade as the anion is quenched.
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Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂).
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Eluent: Hexane/Ethyl Acetate (95:5). The product is less polar than the starting material.
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Reaction Pathway Diagram
Figure 1: Synthetic workflow for the conversion of phthalan to 1-methylphthalan via lithiation.[5]
Reactivity Profile & Stability
Oxidation Sensitivity
Like many benzyl ethers, 1-methylphthalan is susceptible to autoxidation at the benzylic positions. Prolonged exposure to air, particularly in the presence of light, can lead to the formation of hydroperoxides, which decompose to 3-methylphthalide (3-methylisobenzofuran-1(3H)-one).
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Storage: Store under inert gas (Nitrogen/Argon) at 4°C.
Acid-Catalyzed Ring Opening
The strained five-membered ring is sensitive to strong Lewis acids. In the presence of reagents like BBr₃ or strong Brønsted acids, the ether linkage can cleave, resulting in ring-opening to form benzylic alcohols or halides. This property is often exploited to synthesize substituted xylenes.
Applications in Drug Development
Pharmacophore Scaffold
The 1,3-dihydroisobenzofuran core is the structural foundation of the SSRI (Selective Serotonin Reuptake Inhibitor) class, most notably Citalopram and Escitalopram .
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Escitalopram: This drug is the (S)-enantiomer of a 1-(3-aminopropyl)-1-(4-fluorophenyl)phthalan derivative.
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Relevance: 1-methylphthalan serves as a simplified "fragment" for binding affinity studies, helping researchers understand the steric requirements of the serotonin transporter (SERT) binding pocket without the complexity of the full drug molecule.
Bioisosterism
In medicinal chemistry, the phthalan ring is often used as a bioisostere for:
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Indane: The oxygen atom acts as a hydrogen bond acceptor, potentially improving solubility and altering metabolic stability compared to the all-carbon indane ring.
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Tetrahydrofuran (THF): The fused benzene ring provides rigidification, reducing the entropic penalty of binding to protein targets.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14664731, 1-Methyl-1,3-dihydro-isobenzofuran. Retrieved February 9, 2026 from [Link]
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Kobayashi, K., et al. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. Heterocycles, 75(3). Retrieved from [Link]
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Beilstein Journals (2011). Kinetically stabilized 1,3-diarylisobenzofurans. Beilstein J. Org.[1] Chem. Retrieved from [Link]
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SpectraBase. 1,3-Dihydroisobenzofuran NMR and Spectral Data. Wiley Science Solutions. Retrieved from [Link][6]
Sources
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1,3-dihydro-isobenzofuran | C9H10O | CID 14664731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1(3H)-Isobenzofuranone, 3-hydroxy- | 16859-59-9 [chemicalbook.com]
- 4. 1,3-Dihydroisobenzofuran | SIELC Technologies [sielc.com]
- 5. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
